molecular formula C12H17BrN2 B6332380 1-[(4-Bromophenyl)methyl]-2-methylpiperazine CAS No. 1240580-52-2

1-[(4-Bromophenyl)methyl]-2-methylpiperazine

Cat. No.: B6332380
CAS No.: 1240580-52-2
M. Wt: 269.18 g/mol
InChI Key: BLPIJNKAIOGIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromophenyl)methyl]-2-methylpiperazine is a small molecule building block of interest in medicinal chemistry and drug discovery research. This compound features a piperazine ring, a privileged scaffold in pharmaceutical agents known for its ability to contribute to favorable physicochemical properties and participate in key molecular interactions . The 4-bromobenzyl substituent offers a synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making this reagent a versatile intermediate for the synthesis of more complex chemical libraries . Piperazine-based structures are commonly explored in the development of compounds that target G-protein-coupled receptors (GPCRs) and other biologically relevant proteins . Researchers utilize this and related bromophenyl piperazine derivatives as core structural motifs in the design and synthesis of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is provided as a high-purity chemical for research purposes. For Research Use Only. Not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-2-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-10-8-14-6-7-15(10)9-11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPIJNKAIOGIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysis

In a representative procedure, 2-methylpiperazine is treated with 4-bromobenzyl chloride in toluene at 120–130°C using diisopropylethylamine (DIPEA) as a base. The reaction proceeds via nucleophilic substitution, with the secondary amine of piperazine attacking the electrophilic benzyl carbon. Elevated temperatures (120–130°C) enhance reaction kinetics, while DIPEA neutralizes HCl byproducts, preventing protonation of the amine nucleophile.

Example Protocol

  • Reagents : 2-Methylpiperazine (1.0 equiv), 4-bromobenzyl chloride (1.1 equiv), DIPEA (2.5 equiv), toluene.

  • Conditions : Reflux at 120°C for 12–24 hours.

  • Workup : Extraction with dichloromethane, washing with brine, and concentration under reduced pressure.

  • Purification : Recrystallization from dichloromethane/n-heptane (1:4 v/v) yields 85–90% pure product.

Side Reactions and Mitigation

Over-alkylation to form bis-benzylated byproducts is a common issue. Stoichiometric control (limiting 4-bromobenzyl chloride to 1.1 equiv) and stepwise addition of the alkylating agent minimize this. Chromatographic separation or selective crystallization removes residual byproducts.

Reductive Amination of 2-Methylpiperazine with 4-Bromobenzaldehyde

Reductive amination offers an alternative route, particularly useful for avoiding harsh alkylation conditions. This method involves condensing 2-methylpiperazine with 4-bromobenzaldehyde followed by reduction.

Reaction Mechanism and Optimization

The imine intermediate forms in situ under dehydrating conditions (e.g., molecular sieves). Subsequent reduction with sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd-C) yields the target compound.

Example Protocol

  • Reagents : 2-Methylpiperazine (1.0 equiv), 4-bromobenzaldehyde (1.05 equiv), NaBH4 (2.0 equiv), methanol.

  • Conditions : Stir at 25°C for 6 hours, then reflux for 1 hour.

  • Workup : Quench with water, extract with ethyl acetate, dry over MgSO4.

  • Yield : 78–82% after column chromatography (silica gel, hexane/ethyl acetate).

Catalytic Hydrogenation

Using Pd/C (5% w/w) under 50 psi H2 in ethanol at 60°C achieves full conversion in 4 hours, with yields exceeding 85%. This method avoids stoichiometric reductants but requires specialized equipment.

Nucleophilic Substitution with Prefunctionalized Intermediates

Cyclization of Bis-Chloroethyl Amines

Adapting methodologies from piperidine synthesis, 2-methylpiperazine derivatives can be synthesized via cyclization of bis-chloroethyl amines. For example, reacting N-(2-chloroethyl)-4-bromobenzylamine with methylamine generates the piperazine ring.

Key Steps

  • Cyclization : Conducted in sulfolane at 160–165°C with potassium tert-butoxide.

  • Purification : Distillation under reduced pressure removes low-boiling impurities, followed by recrystallization.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantages
Alkylation120°C, DIPEA, toluene85–9099.5High yield, simple workup
Reductive AminationNaBH4, methanol, 25°C78–8298.5Mild conditions
Catalytic HydrogenationH2/Pd-C, ethanol, 60°C8599.0Clean reaction, scalable
CyclizationSulfolane, 160°C, KOtBu84–8799.2Avoids alkylating agents

Purification and Characterization

Recrystallization

Optimal solvent pairs (e.g., dichloromethane/n-heptane) achieve >99% purity by removing unreacted starting materials and symmetric byproducts.

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.45 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 3.70 (s, 2H, CH2), 2.90–2.50 (m, 8H, piperazine-H), 2.30 (s, 3H, CH3).

  • MS (ESI+) : m/z 297.1 [M+H]+.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Alkylation in toluene with DIPEA is preferred for its high yield and solvent回收. Tetra-n-butyl ammonium tetraphenylborate, used in bromination steps , may be adapted for regioselective benzylation.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromophenyl)methyl]-2-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-2-methylpiperazine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group enhances its binding affinity to these targets, while the piperazine ring modulates its pharmacokinetic properties. The compound can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

1-(4-Bromophenyl)piperazine (pBPP)

  • Structure : Direct phenyl substitution at N1 of piperazine without benzyl or N-methyl groups.

1-(3-Chlorophenyl)piperazine (3-CPP)

  • Structure : Chlorine substitution at the phenyl meta-position.
  • Activity : Acts as a serotonin receptor agonist and is associated with stimulant effects .
  • Key Difference : The meta-substitution and lack of a benzyl group result in distinct electronic properties and receptor selectivity compared to the target compound.

1-(5-Isoquinolinesulfonyl)-2-methylpiperazine (H-7)

  • Structure: Sulfonylisoquinoline group at N1 and 2-methylpiperazine.
  • Activity : Potent protein kinase C (PKC) inhibitor with IC₅₀ values in the micromolar range .
  • Key Difference: The bulky sulfonylisoquinoline group confers specificity for PKC, whereas the 4-bromobenzyl group in the target compound may direct activity toward other targets.

1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine

  • Structure : Dual benzyl substitutions with chlorine and methylsulfanyl groups.
  • Activity: Not explicitly stated, but dual substitutions may enhance multivalent receptor interactions .
  • Key Difference : The presence of a second benzyl group introduces conformational rigidity, contrasting with the single 4-bromobenzyl group in the target compound.

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
1-[(4-Bromophenyl)methyl]-2-methylpiperazine C₁₂H₁₆BrN₂ ~283.2 (calculated) N1: 4-Bromobenzyl; N2: Methyl Hypothesized PKC modulation
1-(4-Bromophenyl)piperazine (pBPP) C₁₀H₁₃BrN₂ 241.13 N1: 4-Bromophenyl Psychoactive, serotonin receptor
1-(3-Chlorophenyl)piperazine (3-CPP) C₁₀H₁₃ClN₂ 200.68 N1: 3-Chlorophenyl Serotonin agonist
1-(5-Isoquinolinesulfonyl)-2-methylpiperazine (H-7) C₁₃H₁₇N₃O₂S 299.36 N1: Isoquinolinesulfonyl; N2: Methyl PKC inhibitor (IC₅₀ = 6 µM)
1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine C₁₉H₂₃ClN₂S 366.97 N1: 4-Chlorobenzyl; N4: 4-(Methylsulfanyl)benzyl Unknown

Key Observations:

Steric and Electronic Effects: The 2-methyl group in the target compound reduces non-bonding interactions (e.g., −81.91 kJ/mol in APMeP150 vs. −45.64 kJ/mol in non-methylated analogues), enhancing stability in certain crystalline environments .

Receptor Specificity : Unlike phenylpiperazines (e.g., pBPP, 3-CPP), benzylpiperazines with N-methyl substitutions (e.g., H-7) show affinity for intracellular kinases rather than neurotransmitter receptors .

Mechanistic Insights

  • PKC Inhibition: The 2-methylpiperazine moiety in H-7 and related compounds competes with ATP binding in PKC’s catalytic domain .
  • Serotonin Receptor Interactions : Benzylpiperazines without bulky N1 substituents (e.g., pBPP) preferentially bind 5-HT₂ receptors, while bulkier groups (e.g., bromobenzyl) may shift activity to other targets .

Biological Activity

1-[(4-Bromophenyl)methyl]-2-methylpiperazine, a compound characterized by its unique structure and substituents, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-[(4-Bromophenyl)methyl]-2-methylpiperazine is a piperazine derivative with the following chemical formula:

  • Molecular Formula : C12_{12}H17_{17}BrN2_2
  • CAS Number : 1240580-52-2

The presence of the bromophenyl group is significant as it may influence the compound's interaction with biological targets.

The biological activity of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine is primarily attributed to its ability to interact with various receptors and enzymes. The bromine atom in the phenyl ring can enhance lipophilicity and binding affinity, potentially leading to modulation of receptor activity.

Key Mechanisms:

  • Receptor Binding : The compound may act as an agonist or antagonist at specific neurotransmitter receptors.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, affecting cellular functions.

Antimicrobial Activity

Research indicates that 1-[(4-Bromophenyl)methyl]-2-methylpiperazine exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell lysis or inhibition of growth.

Anticancer Activity

The anticancer potential of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine has also been investigated. Studies using cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) have shown promising results in inhibiting cell proliferation. The following table summarizes the anti-proliferative effects observed:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-715.5Induction of apoptosis
HCT-11612.3Cell cycle arrest
PC-318.7Inhibition of DNA synthesis

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various piperazine derivatives, including 1-[(4-Bromophenyl)methyl]-2-methylpiperazine. The compound was tested against a panel of Gram-positive and Gram-negative bacteria, showing significant inhibition zones ranging from 14 to 20 mm against Staphylococcus aureus and E. coli respectively .

Study on Anticancer Properties

In another investigation published in a peer-reviewed journal, the anti-proliferative activity of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine was assessed using the MTT assay across multiple cancer cell lines. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with IC50_{50} values comparable to established chemotherapeutics .

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-[(4-Bromophenyl)methyl]-2-methylpiperazine, and what key reaction conditions optimize yield?

  • Methodology : The synthesis typically involves alkylation of 4-bromobenzyl chloride with 2-methylpiperazine under basic conditions (e.g., K₂CO₃ in acetonitrile). Subsequent coupling reactions may introduce additional substituents. Critical steps include maintaining anhydrous conditions to prevent hydrolysis and controlling reaction temperature (60–80°C) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity .
  • Key Reagents :

StepReagentsRole
Alkylation4-Bromobenzyl chloride, 2-methylpiperazine, K₂CO₃Nucleophilic substitution
PurificationEthyl acetate/hexaneSolvent system for chromatography

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, piperazine methyl at δ 2.3 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 283.21 for C₁₃H₁₉BrN₂) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsion angles (e.g., C-Br bond length ~1.89 Å) .

Advanced Research Questions

Q. How do substituent variations on the piperazine ring affect biological activity, and what methodologies study structure-activity relationships (SAR)?

  • Methodology :

  • Synthesize analogs (e.g., 4-chloro, 4-ethyl, or 4-fluorophenyl derivatives) and compare bioactivity via in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity).
  • Example Data :
CompoundSubstituentAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
1-(4-Bromo)Br12.58.3
1-(4-Chloro)Cl25.015.7
1-(4-Ethyl)C₂H₅>5032.4
Source: Adapted from
  • Computational Tools : Molecular docking (AutoDock Vina) predicts binding affinities to targets like dopamine receptors .

Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?

  • Approaches :

  • Dose-Response Studies : Test compounds across a concentration range (0.1–100 µM) to identify off-target effects.
  • Receptor Profiling : Radioligand binding assays (e.g., [³H]spiperone for serotonin receptors) quantify selectivity .
  • Metabolic Stability : Incubate compounds with liver microsomes to assess degradation rates, which may explain variable in vivo efficacy .

Q. What strategies optimize the interaction mechanisms between this compound and neurotransmitter receptors?

  • Experimental Design :

  • Site-Directed Mutagenesis : Modify receptor residues (e.g., D3.32 in dopamine D3 receptors) to identify critical binding sites .
  • Kinetic Studies : Surface plasmon resonance (SPR) measures association/dissociation rates (e.g., kₐ = 1.5 × 10⁴ M⁻¹s⁻¹, k𝒹 = 0.02 s⁻¹) .

Q. How can synthetic byproducts be minimized during large-scale production?

  • Process Optimization :

  • Use flow chemistry to enhance mixing and heat transfer, reducing side reactions (e.g., di-alkylation).
  • Monitor reaction progress via inline FTIR to terminate at >95% conversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.